Difelikefalin acetate

Description

Properties

IUPAC Name |

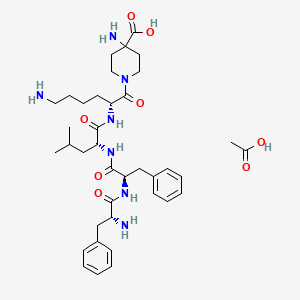

acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWHRPKAHCWTOI-KGURMGBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024829-44-4 | |

| Record name | Difelikefalin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFELIKEFALIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and development of Difelikefalin acetate

An In-depth Technical Guide on the Discovery and Development of Difelikefalin (B1670546) Acetate (B1210297)

Introduction

Difelikefalin acetate, marketed under the brand names KORSUVA® and Kapruvia®, is a novel therapeutic agent developed for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adult patients undergoing hemodialysis.[1][2] It represents a significant advancement in managing this burdensome condition by selectively targeting the peripheral kappa-opioid receptor (KOR).[3][4] Developed by Cara Therapeutics, difelikefalin is a synthetic peptide designed to be a peripherally restricted, highly selective KOR agonist, thereby avoiding the central nervous system (CNS) side effects commonly associated with other opioids.[5][6] Its unique pharmacological profile allows it to modulate itch signals at their origin without the risk of abuse, dependency, or respiratory depression.[4][7]

Discovery and Rationale for Development

The development of difelikefalin was rooted in the understanding of the role of the endogenous opioid system in itch modulation.

-

The Role of the Kappa-Opioid Receptor (KOR): The KOR and its endogenous ligands, the dynorphins, are known to play a crucial role in mediating sensations like pain and itch.[8][9] Specifically, dynorphins have been shown to inhibit the sensation of itching at the spinal cord level.[9] This established the KOR as a promising therapeutic target for pruritic conditions.[9][10]

-

Limitations of Endogenous Peptides: While dynorphins provided a natural blueprint, their therapeutic utility is limited by rapid metabolism and poor pharmacokinetic properties.[8]

-

Rational Drug Design: To overcome these limitations, difelikefalin was engineered as a stable analogue of Dynorphin A.[4] It is a synthetic tetrapeptide composed entirely of D-amino acids (D-Phe-D-Phe-D-Leu-D-Lys), a modification that significantly enhances its stability against enzymatic degradation in the body.[4][8] Furthermore, its hydrophilic chemical structure limits its ability to cross the blood-brain barrier, ensuring its action is restricted to the periphery.[1][4] This peripherally-selective design was a key strategic decision to create a therapy that could provide relief from itch without the adverse CNS effects, such as sedation, dysphoria, and hallucinations, that plagued earlier KOR agonists.[5][11]

Chemical Synthesis and Manufacturing

The synthesis of this compound is a multi-step process primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential construction of the peptide chain on a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

A common method for synthesizing difelikefalin involves the 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy.[2][8]

-

Resin Loading: The process begins by anchoring the C-terminal moiety, a protected 4-aminopiperidine-4-carboxylic acid derivative (e.g., N-Boc-amino-(4-N-Fmoc-piperidinyl) carboxylic acid), to a suitable solid support, such as a 2-chlorotrityl chloride resin.[8]

-

Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound unit is removed, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[8] This exposes the amino group for the next coupling step.

-

Amino Acid Coupling: The next protected D-amino acid in the sequence (e.g., Fmoc-D-Lys(Boc)-OH) is activated using a coupling reagent (e.g., EDCI/HOBt or PyBOP) and coupled to the newly exposed amino group on the resin.[5][12] The reaction is carefully monitored to ensure completion.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove unreacted reagents and by-products.[8]

-

Sequential Elongation: Steps 2 through 4 are repeated sequentially with Fmoc-D-Leu-OH, Fmoc-D-Phe-OH, and finally Fmoc-D-Phe-OH to assemble the complete tetrapeptide sequence on the resin.[12] Side-chain protecting groups (e.g., Boc for Lysine) are used to prevent unwanted side reactions.[8]

-

Global Deprotection and Cleavage: Once the peptide chain is fully assembled, all remaining protecting groups are removed, and the peptide is cleaved from the solid resin support. This is often achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) or, in greener chemistry approaches, hydrochloric acid (HCl) in ethyl acetate.[13]

-

Purification and Salt Exchange: The resulting crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2][12] Following purification, a salt exchange step is performed to yield the final active pharmaceutical ingredient as an acetate salt, which is then lyophilized to a stable, amorphous white powder.[2]

Characterization of the final product is performed using multiple analytical techniques, including mass spectrometry (MS-MS for sequencing), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to confirm its structure and purity (>99.5%).[2]

References

- 1. Difelikefalin Monograph for Professionals - Drugs.com [drugs.com]

- 2. msnlabs.com [msnlabs.com]

- 3. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Difelikefalin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1024829-44-4 | Benchchem [benchchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Difelikefalin - Wikipedia [en.wikipedia.org]

- 12. tdcommons.org [tdcommons.org]

- 13. neulandlabs.com [neulandlabs.com]

An In-Depth Technical Guide to Difelikefalin Acetate: A Selective Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difelikefalin (B1670546) acetate (B1210297) is a peripherally restricted, selective kappa opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[1][2][3] Its unique pharmacological profile, characterized by high affinity and selectivity for the KOR with limited central nervous system (CNS) penetration, offers a targeted therapeutic approach with a favorable safety profile, minimizing the risk of centrally-mediated side effects commonly associated with other opioids. This technical guide provides a comprehensive overview of the core pharmacology of difelikefalin, including its mechanism of action, signaling pathways, and quantitative pharmacological data. Detailed experimental protocols for key in vitro and in vivo assays are also presented to facilitate further research and development in the field of selective KOR agonism.

Introduction

Pruritus, or chronic itch, is a debilitating symptom associated with various systemic diseases, including chronic kidney disease (CKD). In patients undergoing hemodialysis, CKD-associated pruritus (CKD-aP) is a prevalent and burdensome condition that significantly impairs quality of life. The pathophysiology of CKD-aP is complex and not fully elucidated but is thought to involve an imbalance in the endogenous opioid system.

Difelikefalin (formerly known as CR845) is a synthetic peptide designed to selectively target peripheral KORs, which are key modulators of itch and inflammation.[1][4] Its hydrophilic nature and D-amino acid composition contribute to its limited ability to cross the blood-brain barrier, thereby reducing the potential for CNS-related adverse effects such as dysphoria, hallucinations, and respiratory depression that have limited the clinical utility of other KOR agonists.[4]

This guide will delve into the technical details of difelikefalin's pharmacology, providing researchers and drug development professionals with a thorough understanding of its mechanism, quantitative properties, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid acetate |

| Molecular Formula | C36H53N7O6 · xC2H4O2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Mechanism of Action and Signaling Pathways

Difelikefalin is a selective and full agonist at the human kappa opioid receptor (KOR).[5] It exhibits negligible activity at mu and delta opioid receptors.[6] The primary mechanism of action for its anti-pruritic effect is believed to be the activation of KORs on peripheral sensory neurons and immune cells.[6]

Activation of KORs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This process involves two major pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein Signaling Pathway

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This activation results in:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to a hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby attenuating the transmission of itch signals.

β-Arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), KORs can recruit β-arrestin proteins. β-arrestin recruitment can lead to:

-

Receptor Desensitization and Internalization: β-arrestins play a crucial role in uncoupling the receptor from G-proteins, leading to desensitization of the G-protein-mediated signaling. They also facilitate the internalization of the receptor from the cell surface, further regulating signaling.

-

Scaffolding for Downstream Signaling: β-arrestins can act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades that can influence cellular processes such as gene expression and cell survival.

The balance between G-protein and β-arrestin signaling (biased agonism) can influence the therapeutic and adverse effects of KOR agonists.

Caption: Difelikefalin-mediated KOR signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for difelikefalin acetate from in vitro and clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value | Assay |

| Binding Affinity (Ki) | Kappa (KOR) | Human | 0.32 nM[5] | Radioligand Competition Binding |

| Mu (MOR) | Human | No activity[5] | Radioligand Competition Binding | |

| Delta (DOR) | Human | No activity | Radioligand Competition Binding | |

| Functional Activity | Kappa (KOR) | Human | Full agonist[5] | GTPγS Binding / β-Arrestin Recruitment |

Table 2: Summary of Efficacy Data from Phase 3 Clinical Trials (KALM-1 & KALM-2)

| Endpoint | Difelikefalin (0.5 mcg/kg) | Placebo | p-value |

| Proportion of patients with ≥3-point improvement in weekly mean WI-NRS score at Week 12 | 51.1% | 35.2% | <0.001 |

| Proportion of patients with ≥4-point improvement in weekly mean WI-NRS score at Week 12 | 37.1% | 17.9% | <0.001 |

| Change from baseline in 5-D Itch Scale total score at Week 12 | -5.0 | -3.7 | <0.001 |

| Change from baseline in Skindex-10 total score at Week 12 | -17.2 | -12.0 | <0.001 |

WI-NRS: Worst Itching Intensity Numerical Rating Scale

Table 3: Summary of Common Adverse Events from Phase 3 Clinical Trials (KALM-1 & KALM-2)

| Adverse Event | Difelikefalin (0.5 mcg/kg) (%) | Placebo (%) |

| Diarrhea | 9.0 | 5.7 |

| Dizziness | 6.8 | 3.8 |

| Nausea | 6.6 | 4.5 |

| Gait disturbances (including falls) | 6.6 | 4.5 |

| Somnolence | 3.1 | 1.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of difelikefalin.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of difelikefalin for kappa, mu, and delta opioid receptors.

Materials:

-

Membrane preparations from cells stably expressing human recombinant KOR, MOR, or DOR.

-

Radioligand: [³H]diprenorphine (a non-selective opioid antagonist) or selective radioligands for each receptor subtype (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled difelikefalin in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of difelikefalin that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Objective: To determine the functional activity (EC50 and Emax) of difelikefalin as a KOR agonist by measuring G-protein activation.

Materials:

-

Membrane preparations from cells expressing KOR.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in an inactive state.

-

Incubate the membranes with [³⁵S]GTPγS and varying concentrations of difelikefalin.

-

Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide using either filtration or SPA technology.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Objective: To measure the recruitment of β-arrestin to the KOR upon stimulation with difelikefalin.

Materials:

-

Cells co-expressing KOR and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

This compound at various concentrations.

-

Assay-specific reagents (e.g., for BRET or enzyme complementation assays).

-

Plate reader capable of detecting the assay signal (luminescence, fluorescence, or BRET).

Protocol (Example using a BRET-based assay):

-

Seed cells co-expressing KOR-Rluc (Renilla luciferase) and β-arrestin-YFP (yellow fluorescent protein) in a microplate.

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h).

-

Add varying concentrations of difelikefalin.

-

Measure the light emission at wavelengths corresponding to Rluc and YFP.

-

Calculate the BRET ratio (YFP emission / Rluc emission).

-

An increase in the BRET ratio indicates the recruitment of β-arrestin to the KOR.

-

Plot the concentration-response curve to determine EC50 and Emax values.

Preclinical In Vivo Models

Objective: To evaluate the anti-pruritic efficacy of difelikefalin in animal models of itch.

Example Model: Compound 48/80-Induced Pruritus in Mice

-

Animals: Male Swiss Webster mice.

-

Procedure:

-

Acclimatize mice to the experimental environment.

-

Administer difelikefalin or vehicle intravenously (i.v.) or subcutaneously (s.c.).

-

After a predetermined pretreatment time, inject compound 48/80 (a mast cell degranulator) intradermally into the rostral back or nape of the neck to induce scratching behavior.

-

Immediately after the injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

-

Compare the number of scratches in the difelikefalin-treated groups to the vehicle-treated group to determine the anti-pruritic effect.

-

Objective: To assess the analgesic properties of difelikefalin in animal models of pain.

Example Model: Acetic Acid-Induced Writhing in Mice

-

Animals: Male albino mice.

-

Procedure:

-

Administer difelikefalin or vehicle intraperitoneally (i.p.) or by another appropriate route.

-

After a set pretreatment time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally to induce visceral pain, characterized by writhing movements (stretching of the abdomen and hind limbs).

-

Immediately after the acetic acid injection, count the number of writhes for a specific duration (e.g., 20 minutes).

-

A reduction in the number of writhes in the difelikefalin-treated groups compared to the vehicle group indicates an analgesic effect.

-

Conclusion

This compound represents a significant advancement in the treatment of moderate-to-severe pruritus in hemodialysis patients. Its high selectivity for peripheral kappa opioid receptors and limited CNS penetration provide a targeted therapeutic approach with a favorable safety profile. The data and experimental protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and expand the therapeutic potential of selective KOR agonists. Continued investigation into the nuanced signaling pathways and the application of these methodologies will be crucial for the development of next-generation therapies targeting the kappa opioid system for a range of indications.

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. medcentral.com [medcentral.com]

- 5. Evaluation of the abuse potential of difelikefalin, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Therapeutic Potential of Difelikefalin Acetate: An In-depth Technical Guide to Early-Phase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin acetate (B1210297), a peripherally restricted and selective kappa-opioid receptor (KOR) agonist, has emerged as a promising therapeutic agent, particularly in the management of moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[1][2] Its unique pharmacological profile, characterized by high selectivity for the KOR and limited central nervous system (CNS) penetration, mitigates the risk of centrally-mediated side effects commonly associated with other opioids, such as respiratory depression and potential for abuse.[3][4] This technical guide provides a comprehensive overview of the early-phase research on Difelikefalin acetate, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its investigation.

Mechanism of Action

Difelikefalin exerts its therapeutic effects primarily through the activation of KORs located on peripheral sensory neurons and immune cells.[2][3] This activation is believed to modulate the transmission of itch signals and exert anti-inflammatory effects.[3][5] The binding of Difelikefalin to KORs, which are Gαi/o-coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7] This signaling cascade ultimately leads to the inhibition of neuronal firing and a reduction in the release of pro-inflammatory mediators.[8]

Signaling Pathway

The proposed signaling pathway for Difelikefalin's action involves the activation of the PI3K/Akt pathway, which plays a crucial role in cell survival and inflammation.[9] Upon KOR activation, the Gβγ subunit of the G-protein can activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate various downstream targets, contributing to the anti-inflammatory and cytoprotective effects of Difelikefalin.

Caption: Proposed signaling pathway of Difelikefalin. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Difelikefalin.

Table 1: Pharmacokinetic Parameters of Difelikefalin

| Parameter | Value | Species/Population | Reference |

| Half-life (t½) | 23-31 hours | Patients undergoing hemodialysis | [1] |

| Volume of Distribution (Vd) | ~238 mL/kg | Human | [10] |

| Protein Binding | 23% - 28% | Human plasma (dialysis patients) | [10] |

| Metabolism | Not metabolized by CYP450 enzymes | In vitro (human hepatic microsomes) | [10] |

| Elimination | 11% in urine, 59% in feces, 20% in dialysate | Hemodialysis patients | [11] |

Table 2: Receptor Binding Affinity of Difelikefalin

| Receptor | Binding Affinity (Ki) | Reference |

| Kappa Opioid Receptor (KOR) | 0.32 nM | [7] |

| Mu Opioid Receptor (MOR) | >10,000 nM | [7] |

| Delta Opioid Receptor (DOR) | >10,000 nM | [7] |

Table 3: Efficacy in a Rat Model of Renal Ischemia-Reperfusion Injury

| Treatment Group | Blood Urea Nitrogen (BUN) | Serum Creatinine (SCr) | Reference |

| Vehicle | Significantly elevated | Significantly elevated | [5] |

| Difelikefalin (0.01 mg/kg) | Significantly suppressed elevation | Significantly suppressed elevation | [5] |

| Difelikefalin (0.1 mg/kg) | Significantly suppressed elevation | Significantly suppressed elevation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-phase research of Difelikefalin.

Kappa Opioid Receptor (KOR) Radioligand Binding Assay

This protocol is adapted from studies characterizing selective KOR ligands.[10][12]

Objective: To determine the binding affinity (Ki) of Difelikefalin for the KOR.

Materials:

-

Radioligand: [³H]-U-69,593 (a selective KOR agonist)

-

Membrane Preparation: Guinea pig cortical membranes or membranes from cells stably expressing the human KOR.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: U-69,593 (unlabeled, 10 µM)

-

Test Compound: this compound (various concentrations)

-

Instrumentation: Scintillation counter

Procedure:

-

Prepare guinea pig cortical membranes by homogenization in ice-cold assay buffer followed by centrifugation. Resuspend the pellet in fresh assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations or vehicle.

-

[³H]-U-69,593 (final concentration ~1 nM).

-

Membrane preparation (approximately 100-200 µg of protein).

-

-

For determination of non-specific binding, add unlabeled U-69,593 instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of Difelikefalin and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for KOR Radioligand Binding Assay. (Within 100 characters)

KOR Functional Assay: cAMP Inhibition

This protocol is based on standard methods for assessing Gαi-coupled receptor function.[6][13]

Objective: To determine the functional potency (EC₅₀) of Difelikefalin in inhibiting cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human KOR.

-

Assay Medium: Serum-free cell culture medium.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase)

-

Test Compound: this compound (various concentrations)

-

cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the KOR-expressing cells in a 96-well plate and culture overnight.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulate the cells with Forskolin (final concentration ~10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the detection kit and a plate reader.

-

Plot the concentration-response curve for Difelikefalin's inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ value.

Rat Model of Renal Ischemia-Reperfusion (I/R) Injury

This protocol is a synthesis of methodologies described in preclinical studies of renal injury.[1][9]

Objective: To evaluate the anti-inflammatory and potential renoprotective effects of Difelikefalin in an in vivo model of acute kidney injury.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Anesthesia: Anesthetize the rats with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Surgical Preparation: Place the rat on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the kidneys.

-

Ischemia: Carefully isolate the left renal artery and clamp it with a non-traumatic microvascular clamp for 45 minutes. Successful clamping is indicated by a change in kidney color from pink to a darker red/purple.

-

Reperfusion: After 45 minutes, remove the clamp to allow reperfusion. Successful reperfusion is confirmed by the return of the kidney's normal color.

-

Contralateral Nephrectomy: Ligate and remove the right kidney.

-

Drug Administration: Administer this compound (e.g., 0.01, 0.1 mg/kg) or vehicle intravenously 30 minutes prior to ischemia.

-

Closure: Close the abdominal incision in layers.

-

Post-operative Care: Provide subcutaneous saline for hydration and analgesia (e.g., buprenorphine).

-

Endpoint Analysis: At 24 or 48 hours post-reperfusion, collect blood samples for measurement of BUN and SCr. Euthanize the animals and harvest the left kidney for histological analysis (e.g., H&E staining to assess tubular necrosis) and cytokine analysis.

Caption: Workflow for the Rat Renal Ischemia-Reperfusion Model. (Within 100 characters)

Investigation of PI3K/Akt Signaling Pathway Activation

This protocol outlines a general approach for assessing protein phosphorylation by Western blotting.[1]

Objective: To determine if Difelikefalin activates the PI3K/Akt signaling pathway in a relevant cell type.

Materials:

-

Cell Line: A cell line endogenously expressing KOR or transfected with KOR.

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Instrumentation: Western blot apparatus, imaging system.

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control.

Conclusion

The early-phase research on this compound has established its profile as a highly selective, peripherally acting KOR agonist with significant therapeutic potential, particularly for the treatment of pruritus. The experimental protocols detailed in this guide provide a framework for the continued investigation of its mechanism of action and therapeutic applications. The quantitative data from preclinical and clinical studies support its favorable pharmacokinetic and efficacy profile. Further research into the downstream signaling pathways, such as the PI3K/Akt pathway, will continue to elucidate the full spectrum of its pharmacological effects and may open new avenues for its clinical use.

References

- 1. benchchem.com [benchchem.com]

- 2. What are the approved indications for Difelikefalin? [synapse.patsnap.com]

- 3. Autoradiography of [3H]U-69593 binding sites in rat brain: evidence for kappa opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the physical dependence potential of difelikefalin: Randomized placebo‐controlled study in patients receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Detection of PI3K/AKT and MAPK signal pathways by Western blotting. - figshare - Figshare [figshare.com]

- 6. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]

- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Peripheral Selectivity of Difelikefalin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difelikefalin acetate (B1210297), an acetate salt of a synthetic D-amino acid tetrapeptide, is a peripherally restricted and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Developed to mitigate the central nervous system (CNS) side effects associated with previous KOR agonists, Difelikefalin has emerged as a promising therapeutic agent for conditions mediated by peripheral KORs, most notably moderate-to-severe pruritus associated with chronic kidney disease (CKD) in adults undergoing hemodialysis.[3][4] This technical guide provides an in-depth analysis of the experimental evidence and methodologies that establish the peripheral selectivity of Difelikefalin.

The core of Difelikefalin's peripheral action lies in its chemical structure. As a hydrophilic peptide, it has limited ability to cross the blood-brain barrier, thereby minimizing interactions with KORs in the CNS that are associated with adverse effects such as dysphoria, hallucinations, and sedation.[3][5] Its high selectivity for the KOR over mu (µ) and delta (δ) opioid receptors further contributes to its favorable safety profile, notably the absence of typical mu-opioid-related side effects like respiratory depression and abuse potential.

This guide will detail the in vitro and in vivo studies that have characterized Difelikefalin's receptor binding profile, functional activity, and peripherally mediated efficacy. It will also present the signaling pathways activated by Difelikefalin and the experimental workflows used to confirm its limited CNS penetration.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Selectivity of Difelikefalin

| Receptor Subtype | Ligand/Assay | Species | Ki (nM) | Selectivity vs. KOR | Reference |

| Kappa (κ) | [³H]-U-69,593 Competition | Human | 0.32 | - | [6] |

| Mu (µ) | Not Specified | Human | >10,000 | >31,250-fold | [6] |

| Delta (δ) | Not Specified | Human | >10,000 | >31,250-fold | [6] |

Table 2: In Vivo Efficacy of Difelikefalin in a Pruritus Model

| Animal Model | Pruritogen | Difelikefalin Dose (mg/kg, i.v.) | Endpoint | Result | Reference |

| Mouse | Compound 48/80 or 5'-GNTI | 0.08 (ED₅₀) | Inhibition of scratching behavior | Significant dose-dependent inhibition | [2] |

Table 3: Summary of Clinical Efficacy of Difelikefalin in Hemodialysis Patients with Pruritus (KALM-1 & KALM-2 Pooled Data)

| Outcome Measure | Difelikefalin (0.5 µg/kg) | Placebo | P-value | Reference |

| Proportion of patients with ≥3-point improvement in WI-NRS at Week 12 | 51.1% | 35.2% | < 0.001 | [1] |

| Proportion of patients with ≥4-point improvement in WI-NRS at Week 12 | 38.7% | 23.4% | < 0.001 | [1] |

| Proportion of patients with ≥15-point improvement in Skindex-10 at Week 12 | 55.5% | 40.5% | < 0.001 | [1] |

| Proportion of patients with ≥5-point improvement in 5-D Itch Scale at Week 12 | 52.1% | 42.3% | 0.01 | [1] |

WI-NRS: Worst Itching Intensity Numerical Rating Scale

Experimental Protocols

In Vitro Receptor Binding and Selectivity Assays

Objective: To determine the binding affinity (Ki) of Difelikefalin for the human kappa-opioid receptor and its selectivity over mu- and delta-opioid receptors.

Methodology: Radioligand Competition Binding Assay (General Protocol)

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human kappa, mu, or delta-opioid receptor (e.g., Chinese Hamster Ovary - CHO cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.[7]

-

Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-U-69,593 for KOR), and varying concentrations of unlabeled Difelikefalin.[7]

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of Difelikefalin (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[8]

In Vitro Functional Activity Assays

Objective: To assess the functional activity of Difelikefalin as a KOR agonist.

Methodology: [³⁵S]GTPγS Binding Assay (General Protocol)

-

Principle: This assay measures the activation of G-proteins coupled to the KOR. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[8][9]

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the KOR are used.[9]

-

Assay Conditions: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of Difelikefalin in an appropriate assay buffer.[9]

-

Incubation and Filtration: The reaction is incubated to allow for [³⁵S]GTPγS binding and then terminated by rapid filtration.[9]

-

Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The data are analyzed to determine the EC₅₀ (potency) and Emax (efficacy) of Difelikefalin.[8]

In Vivo Assessment of Peripheral Efficacy

Objective: To evaluate the anti-pruritic effect of Difelikefalin in an animal model of itch.

Methodology: Chemically-Induced Scratching Behavior in Mice (General Protocol)

-

Animal Model: Male ICR mice are commonly used. The animals are acclimatized to the experimental conditions before the study.

-

Induction of Pruritus: A pruritogenic agent, such as compound 48/80 or chloroquine, is injected intradermally into the rostral back of the mice to induce scratching behavior.[10]

-

Drug Administration: Difelikefalin or vehicle is administered intravenously at various doses prior to the injection of the pruritogen.

-

Behavioral Observation: The scratching behavior of the mice is recorded and quantified for a defined period following the pruritogen injection. The number of scratching bouts directed at the injection site is counted.

-

Data Analysis: The dose-dependent inhibitory effect of Difelikefalin on scratching behavior is analyzed to determine its in vivo efficacy and potency (ED₅₀).

Assessment of CNS Penetration

Objective: To confirm the limited penetration of Difelikefalin across the blood-brain barrier.

Methodology: In Vivo Brain Penetration Study (General Protocol)

-

Animal Model: Sprague-Dawley rats are often used for pharmacokinetic and biodistribution studies.[11]

-

Drug Administration: A single intravenous dose of radiolabeled or unlabeled Difelikefalin is administered to the animals.

-

Sample Collection: At various time points after administration, blood and brain tissue samples are collected.[11]

-

Quantification of Drug Levels: The concentration of Difelikefalin in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[12]

-

Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration. A low ratio indicates limited CNS penetration.

Signaling Pathways and Experimental Workflows

Caption: Difelikefalin-mediated KOR signaling pathway.

Caption: Experimental workflow for investigating Difelikefalin's peripheral selectivity.

Conclusion

The peripheral selectivity of Difelikefalin acetate is a key attribute that underpins its therapeutic efficacy and favorable safety profile. This selectivity is a direct consequence of its hydrophilic peptide structure, which restricts its passage across the blood-brain barrier, and its high affinity and selectivity for the kappa-opioid receptor over other opioid receptor subtypes.[3][6]

In vitro studies have unequivocally demonstrated Difelikefalin's potent and selective agonism at the KOR.[6] These findings are corroborated by in vivo preclinical models, where Difelikefalin effectively alleviates pruritus at doses that do not produce significant CNS-related side effects.[2] The culmination of this preclinical evidence is validated in large-scale clinical trials, where intravenous Difelikefalin has been shown to significantly reduce the intensity of pruritus and improve the quality of life in hemodialysis patients, with a safety profile consistent with its peripheral mechanism of action.[1][4]

This comprehensive body of evidence, from molecular interactions to clinical outcomes, firmly establishes the peripheral selectivity of Difelikefalin, making it a valuable therapeutic option for peripherally mediated conditions and a significant advancement in the field of opioid receptor pharmacology.

References

- 1. Evaluation of the abuse potential of difelikefalin, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Cara Therapeutics Announces Positive Topline Data From Phase 2 Trial [drug-dev.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Evaluation of the abuse potential of difelikefalin, a selective kappa-opioid receptor agonist, in recreational polydrug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Difelikefalin, a peripherally restricted KOR (kappa opioid receptor) agonist, produces diuresis through a central KOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2022 PharmSci 360 Meeting [eventscribe.net]

An In-depth Technical Guide on the Molecular Targets of Difelikefalin Acetate Beyond the Kappa Opioid Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Difelikefalin acetate (B1210297) (Korsuva®) is a peripherally restricted, selective kappa opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis. Its therapeutic efficacy is attributed to the activation of KORs on peripheral sensory neurons and immune cells.[1][2] A comprehensive understanding of a drug's selectivity is paramount for predicting its full pharmacological profile and potential side effects. This technical guide consolidates the available preclinical data regarding the molecular targets of Difelikefalin beyond its primary interaction with the KOR, providing quantitative data, standard experimental methodologies, and visualizations of relevant pathways and workflows. The evidence overwhelmingly indicates that Difelikefalin possesses a very high degree of selectivity for the KOR with minimal or negligible interaction with other known receptors.[1][3][4]

Selectivity Profile at Opioid Receptors

The primary investigation into the off-target potential of an opioid peptide like Difelikefalin focuses on its activity at the other major opioid receptor subtypes: the mu (μ) opioid receptor (MOR) and the delta (δ) opioid receptor (DOR). Preclinical non-clinical studies have consistently demonstrated that Difelikefalin has a profound selectivity for the KOR.[1]

Data Presentation

Quantitative binding assays reveal the extent of this selectivity. The binding affinity, represented by the inhibition constant (Ki), for the kappa opioid receptor is in the sub-nanomolar range, whereas the affinity for mu and delta receptors is negligible, with Ki values greater than 10,000 nM.[5] This represents a selectivity ratio of over 30,000-fold for the KOR compared to other opioid receptor subtypes.

Table 1: Comparative Binding Affinities of Difelikefalin at Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. KOR) | Reference |

|---|---|---|---|

| Kappa (KOR) | 0.32 | 1x | [5] |

| Mu (MOR) | >10,000 | >31,250x | [5] |

| Delta (DOR) | >10,000 | >31,250x |[5] |

Functionally, Difelikefalin is a full agonist at the KOR.[1][3] Its lack of significant binding to the MOR is critical to its safety profile, as this avoids the centrally-mediated side effects associated with traditional opioids, such as respiratory depression, euphoria, and abuse potential.[1][2][3]

Activity at Non-Opioid Receptors

As part of a comprehensive preclinical safety assessment, novel compounds are typically screened against a broad panel of non-opioid G-protein coupled receptors (GPCRs), ion channels, and transporters. Published reviews and data summaries for Difelikefalin consistently state that it has no significant affinity for any other non-opioid known receptors.[4][6][7] This clean off-target profile contributes to its favorable safety and tolerability.

Experimental Protocols

The following sections describe standardized, representative protocols for the key in vitro assays used to determine the binding affinity and functional activity of a compound like Difelikefalin at opioid receptors.

Radioligand Competitive Binding Assay (General Protocol)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Principle: Cell membranes containing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (Difelikefalin). The test compound competes with the radioligand for the binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human KOR, MOR, or DOR.

-

Radioligands:

-

KOR: [³H]-U-69,593 or [³H]-diprenorphine.

-

MOR: [³H]-DAMGO.

-

DOR: [³H]-Naltrindole.

-

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) with appropriate additives (e.g., MgCl₂).

-

Filtration System: Brandel or Millipore cell harvester with glass fiber filter mats (e.g., GF/B or GF/C).

-

Scintillation Counter: Liquid scintillation counter for detecting radioactivity.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes (10-50 µg protein/well), radioligand (at a concentration near its Kd), and a range of concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells is included containing an excess of a non-labeled saturating ligand (e.g., unlabeled naloxone).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filter mats using the cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine IC50 values and subsequently calculate Ki.

-

[³⁵S]GTPγS Binding Functional Assay (General Protocol)

This is a functional assay that directly measures G-protein activation following agonist binding to a GPCR. It is a proximal measure of receptor activation and can distinguish between agonists, partial agonists, antagonists, and inverse agonists.[8][9]

-

Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP.[10] This assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated Gα subunit and accumulates.[11] The amount of incorporated [³⁵S] is proportional to the level of receptor activation.

-

Materials:

-

Cell Membranes: As described in the binding assay protocol.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM), NaCl (e.g., 100 mM), and a saponin (B1150181) or other permeabilizing agent.

-

Filtration System and Scintillation Counter: As described above.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure all G-proteins are in the GDP-bound state.

-

In a 96-well plate, add the assay buffer, GDP-loaded membranes, a range of concentrations of the test compound (agonist), and [³⁵S]GTPγS to initiate the reaction.[12]

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration, wash the filters, and quantify the bound [³⁵S]GTPγS using a scintillation counter as described previously.

-

Analyze the data using non-linear regression to determine the potency (EC50) and efficacy (Emax) of the agonist.

-

Mandatory Visualizations

Signaling and Experimental Diagrams

References

- 1. tandfonline.com [tandfonline.com]

- 2. Clinical Review - Difelikefalin (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medcentral.com [medcentral.com]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

Synthesis and Chemical Characterization of Difelikefalin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difelikefalin acetate (B1210297) is a synthetic peptide and a selective agonist of the kappa-opioid receptor (KOR), approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2] Its chemical name is 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl) piperidine-4-carboxylic acid, acetate salt.[3] As a peripherally restricted agonist, it is designed to avoid the central nervous system side effects commonly associated with other opioids.[4] This technical guide provides an in-depth overview of the synthesis and chemical characterization of Difelikefalin acetate, including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its signaling pathway.

Synthesis of this compound

This compound can be synthesized through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Both methods have been successfully employed to produce this pentapeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering advantages in purification and automation.[5] The general strategy involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6]

-

Resin Selection and Anchoring: The synthesis begins with a 2-Chlorotrityl chloride resin.[1] The first amino acid, Boc-4-amino-l-Fmoc-4-(piperidine)-4-carboxylic acid, is anchored to the resin in the presence of N,N-Diisopropylethylamine (DIEA) in a solvent mixture of Dichloromethane (DCM) and Dimethylformamide (DMF).[1]

-

Capping: Any unreacted sites on the resin are capped using methanol (B129727) and DIEA to prevent the formation of deletion peptide impurities.[1]

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF (typically 20-35%) to expose the free amine for the next coupling step.[1][7]

-

Amino Acid Coupling: The subsequent Fmoc-protected D-amino acids (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Phe-OH) are sequentially coupled to the growing peptide chain.[1][8] Common coupling agents include Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of Hydroxybenzotriazole (HOBt) and DIEA.[1] Alternatively, N,N'-Diisopropylcarbodiimide (DIC) with HOBt can be used.[1]

-

Iterative Deprotection and Coupling: The deprotection and coupling steps are repeated for each amino acid in the sequence (D-Leu, D-Phe, D-Phe).[1][8]

-

Cleavage and Global Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Boc) are removed. This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[1] The crude peptide is then precipitated with a solvent like diethyl ether or methyl tert-butyl ether (MTBE).[1][7]

-

Purification and Salt Exchange: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3] Following purification, an ion exchange step, for instance using a Dowex resin, is performed to yield the final acetate salt.[1] The purified product is then lyophilized to obtain a white amorphous powder.[1][3]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. msnlabs.com [msnlabs.com]

- 4. Difelikefalin: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 5. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1024829-44-4 | Benchchem [benchchem.com]

- 7. tdcommons.org [tdcommons.org]

- 8. tdcommons.org [tdcommons.org]

Methodological & Application

Application Notes and Protocols for Developing Animal Models of Pruritus for Difelikefalin Acetate Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic pruritus, or itch, is a significant clinical problem associated with various dermatological and systemic diseases, including atopic dermatitis, cholestatic liver disease, and chronic kidney disease (CKD). The development of effective anti-pruritic therapies requires robust and reproducible animal models that recapitulate the key aspects of human itch. Difelikefalin (B1670546) acetate (B1210297), a selective kappa-opioid receptor (KOR) agonist, has emerged as a promising treatment for moderate-to-severe pruritus, particularly in the context of CKD-associated pruritus (CKD-aP).[1][2] This document provides detailed application notes and protocols for establishing and utilizing various animal models of pruritus to test the efficacy of Difelikefalin acetate.

Difelikefalin is a peripherally restricted KOR agonist, which means it primarily acts on KORs in the peripheral nervous system and on immune cells, without crossing the blood-brain barrier.[1][3] This selectivity is advantageous as it minimizes the central nervous system side effects often associated with other opioids.[1] The activation of peripheral KORs by Difelikefalin is thought to modulate the transmission of itch signals from the periphery to the central nervous system and may also have anti-inflammatory effects.[4][5]

The following sections detail the methodologies for inducing different types of pruritus in mice, protocols for the administration of this compound, and methods for assessing treatment efficacy through behavioral and histological analysis.

Signaling Pathway of Difelikefalin in Pruritus

Difelikefalin exerts its anti-pruritic effects by activating KORs, which are G-protein coupled receptors. This activation initiates a signaling cascade that ultimately inhibits the transmission of the itch signal.

Figure 1: Simplified signaling pathway of Difelikefalin in a peripheral sensory neuron.

Experimental Workflow for Testing Difelikefalin Efficacy

A typical experimental workflow for evaluating the anti-pruritic effects of Difelikefalin in an animal model of itch involves several key stages, from model induction to data analysis.

Figure 2: General experimental workflow for preclinical testing of Difelikefalin.

I. Dry Skin-Induced Pruritus Model (Acetone/Ether/Water - AEW)

This model induces a state of dry skin, leading to spontaneous scratching behavior, which is relevant for studying xerotic itch.

A. Protocol for Induction of AEW Pruritus

-

Animals: Male C57BL/6 or ICR mice, 8-10 weeks old.

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Shaving: One day before the start of the treatment, shave the rostral back or cheek of the mice.[6][7]

-

AEW Treatment:

-

Prepare a 1:1 mixture of acetone (B3395972) and diethyl ether.

-

Under light isoflurane (B1672236) anesthesia, apply a cotton ball soaked in the acetone/ether mixture to the shaved area for 15-30 seconds.[6][8]

-

Immediately after, apply a cotton ball soaked in distilled water to the same area for 30 seconds.[6][8]

-

Perform this procedure twice daily (morning and evening) for 5 to 7 consecutive days.[6][7]

-

B. Protocol for this compound Administration

-

Preparation: Dissolve this compound in sterile saline (0.9% NaCl).

-

Dosage: Based on preclinical studies in a murine model of atopic dermatitis, effective doses are 0.5 mg/kg and 1.0 mg/kg.[1]

-

Administration: Administer the prepared Difelikefalin solution or vehicle (saline) via intraperitoneal (i.p.) injection. The timing of administration will depend on the study design (e.g., 30 minutes before behavioral assessment).

II. Allergic Contact Dermatitis (ACD) Models

ACD models are useful for studying inflammatory itch. Haptens such as oxazolone (B7731731) and 2,4-dinitrofluorobenzene (DNFB) are commonly used.

A. Protocol for Induction of Oxazolone-Induced ACD

-

Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Sensitization (Day 0):

-

Challenge (Day 5-7):

B. Protocol for Induction of DNFB-Induced ACD

-

Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Sensitization (Day 0):

-

Shave the back of the mice.

-

Apply 100 µL of 0.5% DNFB in a 4:1 acetone:olive oil mixture to the shaved back.[11]

-

-

Challenge (Day 5):

-

Apply 50 µL of 0.5% DNFB to the back for two consecutive weeks on days 5, 8, and 14 to induce dermatitis.[12]

-

III. Cholestatic Pruritus Model (Bile Duct Ligation - BDL)

This surgical model mimics the pruritus associated with cholestatic liver diseases.

A. Protocol for Bile Duct Ligation Surgery

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Anesthesia and Preparation: Anesthetize the mouse with isoflurane and place it in a supine position. Shave and disinfect the abdominal area.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the common bile duct.

-

Carefully isolate the common bile duct from the surrounding tissue.

-

Perform a double ligation of the common bile duct with surgical silk.[13][14]

-

Close the abdominal wall and skin with sutures.

-

Sham-operated animals undergo the same procedure without ligation.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Itch behavior typically develops over several days following surgery.

IV. Uremic Pruritus Model (5/6 Nephrectomy)

This model is highly relevant for testing Difelikefalin as it mimics CKD-associated pruritus.

A. Protocol for 5/6 Nephrectomy

-

Animals: Male C57BL/6 or ICR mice, 8-10 weeks old.

-

Two-Step Surgery:

-

Step 1: Anesthetize the mouse and make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery or perform pole ligation to ablate 2/3 of the kidney.

-

Step 2 (1 week later): Anesthetize the mouse and make a flank incision on the right side to perform a total right nephrectomy.

-

-

Sham Operation: Sham-operated animals undergo exposure of the kidneys without ligation or removal.

-

Model Development: Uremic pruritus and associated scratching behavior develop over several weeks post-surgery.

V. Assessment of Pruritus and Treatment Efficacy

A. Behavioral Assessment of Scratching

-

Acclimatization: Place mice individually in observation chambers for at least 30 minutes before recording.

-

Video Recording: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) using a video camera.

-

Quantification of Scratching:

-

A scratching bout is defined as one or more rapid movements of the hind paw directed towards a specific body area, ending with the paw being returned to the floor or licked.

-

Manually count the number of scratching bouts from the video recordings.

-

Alternatively, automated systems using machine learning or high-speed video analysis can be employed for objective quantification.[4]

-

B. Histological Analysis of Skin

-

Tissue Collection: At the end of the experiment, euthanize the mice and collect skin samples from the pruritic site.

-

Fixation and Processing: Fix the skin samples in 4% paraformaldehyde, embed in paraffin, and section.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: To assess epidermal thickness and general inflammation.

-

Toluidine Blue Staining: To identify and quantify mast cells.

-

C. Measurement of Transepidermal Water Loss (TEWL)

-

Purpose: To assess skin barrier function, which is often impaired in pruritic conditions.

-

Procedure:

-

Use a TEWL meter according to the manufacturer's instructions.

-

Gently place the probe on the skin surface of the affected area.

-

Record the rate of water evaporation. Increased TEWL indicates impaired barrier function.

-

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: Summary of Animal Models for Pruritus

| Model | Induction Method | Key Features | Relevant Human Condition |

| Dry Skin | Acetone/Ether/Water (AEW) application | Xerosis, spontaneous scratching | Xerotic eczema, Atopic Dermatitis |

| Allergic Contact Dermatitis | Topical application of haptens (Oxazolone, DNFB) | Inflammation, erythema, edema, scratching | Allergic Contact Dermatitis |

| Cholestatic Pruritus | Bile Duct Ligation (BDL) | Systemic pruritus due to liver dysfunction | Cholestatic liver diseases |

| Uremic Pruritus | 5/6 Nephrectomy | Systemic pruritus due to renal failure | Chronic Kidney Disease-Associated Pruritus |

Table 2: Example Data Table for Difelikefalin Efficacy Study

| Treatment Group | N | Scratching Bouts (mean ± SEM) | Epidermal Thickness (µm, mean ± SEM) | Mast Cell Count (per mm², mean ± SEM) | TEWL (g/m²/h, mean ± SEM) |

| Vehicle Control | 10 | ||||

| Difelikefalin (0.5 mg/kg) | 10 | ||||

| Difelikefalin (1.0 mg/kg) | 10 |

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound for the treatment of pruritus. The selection of the most appropriate model will depend on the specific type of pruritus being investigated. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the development of novel anti-pruritic therapies.

References

- 1. Difelikefalin suppresses itch and reduces scratching independent of inflammation in a murine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. io.nihr.ac.uk [io.nihr.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Clinically Recommended Difelikefalin Dose for Uremic Pruritus | Docwire News [docwirenews.com]

- 5. youtube.com [youtube.com]

- 6. Oral difelikefalin reduces moderate to severe pruritus and expression of pruritic and inflammatory biomarkers in subjects with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Supraspinal kappa-opioid receptors: new therapeutic strategies for pain, pruritus, and negative emotions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Non-canonical Opioid Signaling Inhibits Itch Transmission in the Spinal Cord of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of peripheral mu opioid receptors in scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Difelikefalin Acetate in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration and dosing of difelikefalin (B1670546) acetate (B1210297) in a laboratory research setting. Difelikefalin is a selective kappa-opioid receptor (KOR) agonist with limited central nervous system penetration.[1][2][3]

Product Information

-

Chemical Name: 4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid, acetate salt[4]

-

Molecular Weight: 0.68 kDa (monoisotopic; free base)[4]

-

Storage: Can be stored at room temperature.[4] Not sensitive to light.[4]

-

Mechanism of Action: Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR).[1][2] Its therapeutic effects, particularly in alleviating itching, are believed to occur through the activation of KORs on peripheral sensory neurons and immune cells.[2][4][6] This activation modulates the transmission of itch signals and can reduce inflammatory markers.[2][6] Due to its hydrophilic nature, it has minimal penetration across the blood-brain barrier, which limits central nervous system side effects.[2][3]

Quantitative Data Summary

Table 1: In Vivo Dosing in Animal Models

| Animal Model | Route of Administration | Dose Range | Study Focus | Reference |

| Rat (Sprague-Dawley) | Intravenous (IV) | 0.001 - 0.1 mg/kg | Acute Kidney Injury, Anti-inflammatory effects | [7] |

| Rat (Sprague-Dawley) | Oral | 1 mg/kg | Acute Kidney Injury (comparative KOR agonist) | [7] |

Table 2: Clinical Dosing (for reference)

| Population | Route of Administration | Recommended Dose | Indication | Reference |

| Adult Hemodialysis Patients | Intravenous (IV) Bolus | 0.5 mcg/kg | Moderate-to-severe pruritus associated with chronic kidney disease | [8][9][10][11] |

| Healthy Volunteers (Respiratory Safety Study) | Intravenous (IV) | 1.0 mcg/kg and 5.0 mcg/kg | To assess respiratory depression potential | [1][12] |

Experimental Protocols

Protocol 1: In Vivo Administration in a Rat Model of Acute Kidney Injury

This protocol is adapted from a study investigating the anti-inflammatory and renoprotective effects of difelikefalin.[7][13]

-

Objective: To assess the efficacy of difelikefalin in a rat model of renal ischemia-reperfusion injury.

-

Animal Model: Male Sprague-Dawley rats.

-

Materials:

-

Difelikefalin acetate

-

Sterile saline for injection

-

Appropriate syringes and needles for intravenous administration

-

-

Procedure:

-

Preparation of Dosing Solution:

-

Animal Dosing:

-

Experimental Timepoints:

-

Endpoint Analysis:

-

Protocol 2: Preparation of Difelikefalin for In Vitro Studies

-

Objective: To prepare difelikefalin solutions for use in cell-based assays.

-

Materials:

-

This compound powder

-

Sterile, deionized water or appropriate cell culture medium

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Reconstitution:

-

Aseptically weigh the desired amount of this compound powder.

-

Reconstitute the powder in sterile deionized water or the desired cell culture medium to create a concentrated stock solution. Given its solubility in water, this should be readily achievable.[4]

-

-

Sterilization:

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, the solution may be stored at 4°C.

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare working dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your assay.

-

-

Visualizations

Caption: Difelikefalin signaling pathway.

Caption: In vivo experimental workflow.

References

- 1. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Difelikefalin Monograph for Professionals - Drugs.com [drugs.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Difelikefalin? [synapse.patsnap.com]

- 7. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. reference.medscape.com [reference.medscape.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. tga.gov.au [tga.gov.au]

- 12. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and renoprotective effects of difelikefalin, a kappa opioid receptor agonist, in a rat model of renal ischemia-reperfusion-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for Difelikefalin acetate analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of Difelikefalin acetate (B1210297) using High-Performance Liquid Chromatography (HPLC). The protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the quality control, stability testing, and formulation development of this therapeutic peptide.

Introduction

Difelikefalin acetate is a synthetic peptide and a selective agonist of the kappa-opioid receptor (KOR).[1] It is used for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[2] Robust and precise HPLC methods are crucial for ensuring the purity, potency, and safety of this compound by separating and quantifying the active pharmaceutical ingredient (API) from its impurities. These impurities can include diastereomers, positional and chain isomers, and degradation products.[1]

Analytical HPLC Method for Purity and Impurity Determination

This method is designed for the separation and quantification of this compound and its potential impurities in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient Elution | 5% to 25% B over 20 minutes, followed by a wash and re-equilibration step |

| Flow Rate | 1.0 mL/min |